molecular formula C9H8ClNO3 B6256373 methyl 5-acetyl-2-chloropyridine-3-carboxylate CAS No. 1256787-82-2

methyl 5-acetyl-2-chloropyridine-3-carboxylate

Cat. No. B6256373
CAS RN: 1256787-82-2
M. Wt: 213.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl chloropyridine carboxylates are a class of organic compounds that contain a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a chlorine atom, a methyl ester group, and a carboxylate group . They are used as intermediates in the synthesis of various pharmaceutical and agrochemical products .


Molecular Structure Analysis

The molecular structure of similar compounds, like methyl 2-chloropyridine-3-carboxylate, consists of a pyridine ring substituted with a chlorine atom and a methyl ester group . The exact structure of “methyl 5-acetyl-2-chloropyridine-3-carboxylate” would have an additional acetyl group on the pyridine ring.


Chemical Reactions Analysis

Methyl chloropyridine carboxylates can undergo various chemical reactions, including nucleophilic substitution reactions with the chlorine atom, and reactions at the ester group . The specific reactions that “methyl 5-acetyl-2-chloropyridine-3-carboxylate” can undergo would depend on the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, methyl 2-chloropyridine-3-carboxylate is a colorless liquid with a molecular weight of 171.58 g/mol, a density of 1.314 g/mL, and a boiling point of 150°C .

Safety and Hazards

Methyl chloropyridine carboxylates can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-acetyl-2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with acetic anhydride to form 5-acetyl-2-chloropyridine-3-carboxylic acid, which is then esterified with methanol using a catalyst such as sulfuric acid to yield the final product.", "Starting Materials": ["2-chloro-3-pyridinecarboxylic acid", "acetic anhydride", "methanol", "sulfuric acid"], "Reaction": [ "Step 1: 2-chloro-3-pyridinecarboxylic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form 5-acetyl-2-chloropyridine-3-carboxylic acid.", "Step 2: The resulting 5-acetyl-2-chloropyridine-3-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield methyl 5-acetyl-2-chloropyridine-3-carboxylate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1256787-82-2

Product Name

methyl 5-acetyl-2-chloropyridine-3-carboxylate

Molecular Formula

C9H8ClNO3

Molecular Weight

213.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.